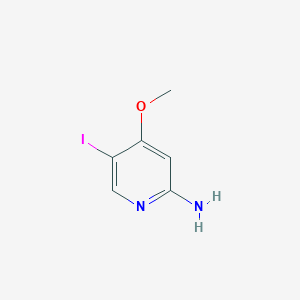

5-Iodo-4-methoxypyridin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-iodo-4-methoxypyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7IN2O/c1-10-5-2-6(8)9-3-4(5)7/h2-3H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWGWTCVCNBZBHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC=C1I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 5-Iodo-4-methoxypyridin-2-amine

Introduction: The Significance of 5-Iodo-4-methoxypyridin-2-amine in Modern Drug Discovery

5-Iodo-4-methoxypyridin-2-amine is a key heterocyclic building block in medicinal chemistry, serving as a crucial intermediate in the synthesis of a wide range of pharmacologically active molecules. Its unique substitution pattern, featuring an amino group for further derivatization, a methoxy group influencing electronic properties, and an iodo group enabling cross-coupling reactions, makes it a versatile scaffold for the development of novel therapeutics. This guide provides an in-depth exploration of a viable synthetic route to this important compound, drawing upon established chemical principles and analogous transformations reported in the scientific literature.

Strategic Approach to Synthesis: A Two-Step Pathway

The synthesis of 5-Iodo-4-methoxypyridin-2-amine can be strategically approached via a two-step sequence, commencing with the commercially available 2-amino-4-methoxypyridine. This pathway involves the regioselective iodination of the electron-rich pyridine ring, a common transformation in heterocyclic chemistry.

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of 5-Iodo-4-methoxypyridin-2-amine.

In-Depth Experimental Protocol

This section details a comprehensive, step-by-step protocol for the synthesis of 5-Iodo-4-methoxypyridin-2-amine, based on well-established iodination methodologies for aminopyridine systems.[1]

Step 1: Iodination of 2-Amino-4-methoxypyridine

The introduction of an iodine atom at the C5 position of the 2-amino-4-methoxypyridine ring is achieved through electrophilic aromatic substitution. The amino and methoxy groups are activating and direct the incoming electrophile to the ortho and para positions. In this case, the C5 position is sterically accessible and electronically favored.

Reaction Scheme:

Caption: Iodination of 2-Amino-4-methoxypyridine.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 2-Amino-4-methoxypyridine | 124.14 | 10.0 g | 0.0806 | Starting material |

| Iodine (I₂) | 253.81 | 22.5 g | 0.0886 | Iodinating agent |

| Hydrogen Peroxide (H₂O₂) | 34.01 | 15 mL | ~0.147 | 30% aqueous solution, Oxidizing agent |

| Deionized Water | 18.02 | 100 mL | - | Solvent |

| Sodium Thiosulfate (Na₂S₂O₃) | 158.11 | As needed | - | For quenching excess iodine |

| Saturated Sodium Bicarbonate (NaHCO₃) | 84.01 | As needed | - | For neutralization |

| Ethyl Acetate | 88.11 | As needed | - | Extraction solvent |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - | Drying agent |

Procedure:

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser, dissolve 10.0 g (0.0806 mol) of 2-amino-4-methoxypyridine in 100 mL of deionized water.

-

Addition of Iodine: To the stirred solution, add 22.5 g (0.0886 mol) of iodine in portions at room temperature.

-

Addition of Oxidizing Agent: After the complete addition of iodine, add 15 mL of 30% hydrogen peroxide dropwise to the reaction mixture through the dropping funnel over a period of 30 minutes. The temperature should be maintained between 25-30°C.

-

Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Work-up: Upon completion of the reaction (typically 2-3 hours), cool the mixture to room temperature. Quench the excess iodine by adding a saturated solution of sodium thiosulfate until the brown color disappears.

-

Neutralization and Extraction: Neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford 5-Iodo-4-methoxypyridin-2-amine as a solid.

Mechanistic Insights

The iodination of 2-amino-4-methoxypyridine proceeds via an electrophilic aromatic substitution mechanism. Hydrogen peroxide acts as an oxidizing agent to generate a more potent electrophilic iodine species (I⁺ or a related species) in situ. The electron-donating amino and methoxy groups activate the pyridine ring, directing the electrophilic attack to the C5 position.

Workflow for the Synthesis of 5-Iodo-4-methoxypyridin-2-amine

Caption: A step-by-step workflow for the synthesis and purification of the target compound.

Safety and Handling Considerations

-

Iodine: Iodine is corrosive and can cause severe skin and eye irritation. It is also harmful if inhaled or swallowed. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Hydrogen Peroxide (30%): This is a strong oxidizing agent and can cause severe skin burns and eye damage. Avoid contact with combustible materials.

-

Organic Solvents: Ethyl acetate is flammable. Handle away from ignition sources.

-

General Precautions: Always conduct reactions in a well-ventilated fume hood. Dispose of chemical waste according to institutional guidelines.

Conclusion

The synthesis of 5-Iodo-4-methoxypyridin-2-amine presented in this guide offers a reliable and scalable method for obtaining this valuable building block. By understanding the underlying chemical principles and adhering to the detailed protocol, researchers can confidently produce this compound for their drug discovery and development endeavors. The strategic use of readily available starting materials and well-established reaction conditions makes this a practical approach for both academic and industrial laboratories.

References

-

PrepChem. Synthesis of 2-amino-5-methoxy pyridine. [Link]

- Google Patents. CN105175321A - Synthesis method of 2-amino-5-hydroxypyridine.

-

Li, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. [Link]

- Google Patents. CN110590652B - Synthesis method of 2-amino-5-iodopyridine.

-

Harada, H., et al. (2000). A new sandmeyer iodination of 2-aminopurines in non-aqueous conditions: combination of alkali metal. Tetrahedron Letters. [Link]

-

Dunn, P. J., et al. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry. [Link]

-

ChemBK. 4-Iodo-2-methoxypyridine. [Link]

Sources

physicochemical properties of 5-Iodo-4-methoxypyridin-2-amine

An In-depth Technical Guide: Physicochemical Properties of 5-Iodo-4-methoxypyridin-2-amine

Introduction

5-Iodo-4-methoxypyridin-2-amine is a substituted pyridine derivative that holds significant interest for researchers in medicinal chemistry and drug development. As a halogenated aromatic amine, its structure presents a unique combination of features: a basic nitrogen center, a hydrogen bond donor (the amine group), a hydrogen bond acceptor (the methoxy group and pyridine nitrogen), and a bulky, lipophilic iodine atom. This combination makes it a valuable scaffold or intermediate in the synthesis of targeted therapeutic agents. The iodine atom, in particular, can serve as a handle for further functionalization via cross-coupling reactions or can be utilized for its steric and electronic effects to modulate binding affinity to biological targets.

This guide provides a comprehensive overview of the core . Understanding these characteristics is paramount for its effective application, from designing synthetic routes and purification strategies to formulating it for biological assays and predicting its pharmacokinetic profile. We will delve into its structural attributes, solubility, ionization constants, and spectroscopic signature, providing both established data and the experimental frameworks necessary for their validation.

Part 1: Core Molecular Attributes

The foundational properties of a molecule dictate its behavior in both chemical and biological systems. For 5-Iodo-4-methoxypyridin-2-amine, these attributes are summarized below.

Chemical Structure and Identifiers

The molecule's identity is defined by its structure and internationally recognized chemical identifiers.

-

IUPAC Name: 5-Iodo-4-methoxypyridin-2-amine

-

CAS Number: 1226879-32-8

-

Molecular Formula: C₆H₇IN₂O[1]

-

Molecular Weight: 250.04 g/mol [1]

-

InChI Key: QWGWTCVCNBZBHK-UHFFFAOYSA-N

The arrangement of the iodo, methoxy, and amino groups on the pyridine ring creates a specific electronic and steric environment that influences all other properties discussed herein.

Part 2: Predicted Physicochemical Properties and Their Implications

Much of the publicly available data for this specific compound is based on computational predictions. While highly valuable for initial assessment, these values must be experimentally verified for mission-critical applications. This section presents the predicted data and discusses its significance for the drug development professional.

| Property | Predicted Value | Source | Implications for Drug Development |

| Boiling Point | 334.9 ± 42.0 °C | ChemicalBook[1] | Indicates low volatility; purification by distillation would require high vacuum and temperature, risking decomposition. |

| Density | 1.908 ± 0.06 g/cm³ | ChemicalBook[1] | High density due to the heavy iodine atom; relevant for formulation and process chemistry calculations. |

| pKa | 2.94 ± 0.18 | ChemicalBook[1] | Suggests the compound is a weak base. At physiological pH (~7.4), it will be predominantly in its neutral, uncharged form, which generally favors membrane permeability. |

Ionization Constant (pKa): A Deeper Look

The predicted pKa of 2.94 is attributed to the protonation of the pyridine ring nitrogen. This low basicity, compared to pyridine itself (pKa ≈ 5.2), is a direct consequence of the electronic effects of the substituents. The amino group (-NH₂) is electron-donating, which would typically increase basicity. However, the methoxy (-OCH₃) group's effect is position-dependent, and the iodine (-I) atom is electron-withdrawing through induction, which significantly reduces the electron density on the pyridine nitrogen, making it less favorable to accept a proton.

Understanding this pKa is critical for:

-

Solubility: The compound's solubility will be pH-dependent, increasing in acidic conditions (pH < 3) where the cationic form predominates.

-

Biological Interactions: The charge state affects how the molecule interacts with biological targets like enzymes or receptors, which often have charged residues in their binding pockets.

-

Purification: Ion-exchange chromatography can be effectively employed by manipulating the pH of the mobile phase to control the compound's charge state.

Part 3: Experimental Protocols for Property Determination

To move beyond prediction, rigorous experimental validation is necessary. The following section outlines standard, self-validating protocols for determining key physicochemical parameters.

Workflow for Physicochemical Characterization

The overall process for characterizing a new batch of 5-Iodo-4-methoxypyridin-2-amine should follow a logical flow to ensure data integrity.

Caption: Experimental workflow for comprehensive physicochemical characterization.

Protocol 1: Aqueous Solubility Determination (Shake-Flask Method)

This protocol is the gold-standard method for determining thermodynamic solubility.

-

Preparation: Add an excess amount of 5-Iodo-4-methoxypyridin-2-amine (e.g., 5-10 mg) to a known volume of buffer (e.g., 1 mL of phosphate-buffered saline, pH 7.4) in a glass vial. The excess solid is crucial for ensuring saturation.

-

Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C) for 24-48 hours. This duration allows the system to reach thermodynamic equilibrium. A self-validating step is to take measurements at multiple time points (e.g., 24h and 48h) to ensure the concentration has plateaued.

-

Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Quantification: Carefully remove an aliquot of the clear supernatant. Dilute it with a suitable solvent (e.g., methanol or acetonitrile) and quantify the concentration using a pre-calibrated HPLC-UV method.

-

Validation: Visually inspect the remaining solid to check for any changes in its physical form (e.g., precipitation of a different polymorph or hydrate), which could affect the result.

Causality Insight: The 24-48 hour equilibration period is essential because dissolution kinetics can be slow. Without confirming equilibrium, one might erroneously report a lower, kinetically-limited solubility instead of the true thermodynamic value. Based on the structure of the related compound 2-Amino-4-methoxypyridine, which is slightly soluble in water, the introduction of the large iodine atom is expected to decrease aqueous solubility significantly.[2][3]

Protocol 2: Spectroscopic Characterization

Structural confirmation and purity assessment rely on a combination of spectroscopic techniques. While specific spectra for this exact molecule are not widely published, the methodology for obtaining them is universal.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Prep: Dissolve ~5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

-

¹H NMR: We expect to see distinct signals for the two aromatic protons on the pyridine ring, a singlet for the methoxy group protons, and a broad singlet for the amine protons. The chemical shifts will be influenced by the electronic environment created by the substituents.

-

¹³C NMR: We expect to see 6 distinct carbon signals corresponding to the 6 carbon atoms in the molecule. The carbon atom bonded to the iodine will show a characteristic low-field shift.

-

Self-Validation: The integration of the proton signals should correspond to the number of protons in each environment (e.g., 3H for the methoxy group).

-

-

Mass Spectrometry (MS):

-

Method: Use Electrospray Ionization (ESI) in positive ion mode coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

-

Expected Result: The primary ion observed will be the protonated molecule [M+H]⁺ at an m/z of approximately 250.96. High-resolution measurement can confirm the elemental composition to within a few parts per million (ppm), providing unambiguous identification. Iodine's monoisotopic nature means the M+1 peak will be based solely on the natural abundance of ¹³C.

-

Trustworthiness: A key validation step is to compare the measured isotopic pattern with the theoretically calculated pattern for C₆H₇IN₂O.

-

Part 4: Synthetic Considerations

While not a physicochemical property, the synthesis route is critical for researchers as it dictates purity and potential byproducts. A plausible and common strategy for synthesizing halogenated aminopyridines is through electrophilic halogenation of the parent aminopyridine.

Caption: Plausible synthetic route via electrophilic iodination.

This reaction leverages the activating, ortho-, para-directing nature of the amino group to direct the incoming iodine electrophile to the 5-position. The methoxy group also activates the ring. This approach is analogous to established methods for iodinating other activated aromatic systems, such as the synthesis of 2-amino-5-iodopyridine from 2-aminopyridine using iodine and hydrogen peroxide.[4]

Conclusion

5-Iodo-4-methoxypyridin-2-amine is a compound with significant potential, characterized by a unique interplay of functional groups. Its predicted low basicity and expected low aqueous solubility are critical parameters that will govern its behavior in biological systems. While computational data provides a strong starting point, the protocols and validation principles outlined in this guide emphasize the necessity of rigorous experimental determination. By applying these methods, researchers and drug development professionals can build a reliable physicochemical profile, enabling the confident and effective use of this valuable chemical entity in their research endeavors.

References

-

PubChem. 2-Amino-4-iodo-6-methoxypyrimidine. Available from: [Link]

-

ChemBK. 2-AMINO-4-METHOXYPYRIDINE. Available from: [Link]

- Google Patents. CN110590652B - Synthesis method of 2-amino-5-iodopyridine.

Sources

- 1. 5-amino-4-iodo-2-methoxypyridine | 227180-21-4 [amp.chemicalbook.com]

- 2. 2-Amino-4-methoxypyridine, 95% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. chembk.com [chembk.com]

- 4. CN110590652B - Synthesis method of 2-amino-5-iodopyridine - Google Patents [patents.google.com]

An In-depth Technical Guide to 5-Iodo-4-methoxypyridin-2-amine: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Iodo-4-methoxypyridin-2-amine, a crucial building block in the synthesis of complex molecules for the pharmaceutical industry. This document delves into its chemical identifiers, physicochemical properties, safety information, and its significant role in medicinal chemistry, particularly in the development of kinase inhibitors.

Core Chemical Identity and Descriptors

5-Iodo-4-methoxypyridin-2-amine is a substituted pyridine derivative. The presence of an iodo group, a methoxy group, and an amino group on the pyridine ring makes it a versatile scaffold for creating diverse and complex molecular architectures.

Below is a table summarizing the key identifiers for this compound:

| Identifier | Value | Source |

| CAS Number | 1226879-32-8 | [1][2] |

| Molecular Formula | C₆H₇IN₂O | [2] |

| Molecular Weight | 250.04 g/mol | [1] |

| InChI | 1S/C6H7IN2O/c1-10-5-2-6(8)9-3-4(5)7/h2-3H,1H3,(H2,8,9) | [2] |

| InChIKey | QWGWTCVCNBZBHK-UHFFFAOYSA-N | [2] |

| Canonical SMILES | COC1=CC(=NC=C1I)N |

Physicochemical Characteristics

Based on supplier information, this compound is typically a yellow to brown powder.[5] It is expected to be soluble in common organic solvents like dimethyl sulfoxide (DMSO) and methanol, with limited solubility in water, a characteristic shared by its analogs.[3][6] For long-term stability, it is recommended to store the compound at 2-8°C, protected from light and under an inert atmosphere such as argon.[2]

Safety and Handling

5-Iodo-4-methoxypyridin-2-amine is associated with several hazard classifications. Researchers and laboratory personnel must handle this compound with appropriate personal protective equipment (PPE) and adhere to standard laboratory safety protocols.

GHS Hazard Statements:

-

H302: Harmful if swallowed.[2]

-

H317: May cause an allergic skin reaction.[2]

-

H318: Causes serious eye damage.[2]

Precautionary Statements:

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

-

P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[2]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

A comprehensive Safety Data Sheet (SDS) should be consulted before handling this chemical.[2]

Synthesis and Chemical Reactivity

The synthesis of 5-Iodo-4-methoxypyridin-2-amine typically starts from its uniodinated precursor, 4-methoxypyridin-2-amine. The introduction of the iodine atom at the 5-position is achieved through an electrophilic iodination reaction.

Sources

- 1. 5-Iodo-4-methoxypyridin-2-amine - [sigmaaldrich.com]

- 2. 5-Iodo-4-methoxypyridin-2-amine | 1226879-32-8 [sigmaaldrich.com]

- 3. chembk.com [chembk.com]

- 4. 2-Amino-4-Methoxypyridine|lookchem [lookchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 2-Amino-4-methoxypyridine, 95% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of 5-Iodo-4-methoxypyridin-2-amine

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational properties of 5-Iodo-4-methoxypyridin-2-amine, a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. While direct crystallographic data for this specific molecule is not extensively published, this guide synthesizes information from analogous compounds, spectroscopic principles, and computational chemistry to present a robust model of its structural and dynamic characteristics. We will explore its synthesis, predict its spectroscopic signatures, and delve into the conformational landscape dictated by the interplay of its substituent groups. This document is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of this important molecular scaffold.

Introduction: The Significance of Substituted 2-Aminopyridines

The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2] These structures are known to interact with various enzymes and receptors, leading to a broad spectrum of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1] The introduction of substituents onto the pyridine ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn modulates its biological activity, pharmacokinetic profile, and toxicity.[2]

5-Iodo-4-methoxypyridin-2-amine incorporates three key substituents: an amino group at the 2-position, a methoxy group at the 4-position, and an iodine atom at the 5-position. Each of these groups contributes uniquely to the molecule's overall character:

-

The 2-amino group is a key site for hydrogen bonding and can act as a nucleophile in further synthetic modifications.[1]

-

The 4-methoxy group is an electron-donating group that can influence the basicity of the pyridine nitrogen and participate in metabolic processes.

-

The 5-iodo group is a bulky, lipophilic halogen that can engage in halogen bonding and serves as a versatile handle for cross-coupling reactions, enabling the synthesis of more complex derivatives.

Understanding the interplay of these substituents is crucial for predicting the molecule's behavior in biological systems and for designing novel therapeutics.

Synthesis and Spectroscopic Characterization

Proposed Synthesis Workflow

A logical approach to the synthesis of 5-Iodo-4-methoxypyridin-2-amine would likely start from a more readily available substituted pyridine, such as 2-amino-4-methoxypyridine. The subsequent iodination would be a key step.

Caption: Proposed synthesis workflow for 5-Iodo-4-methoxypyridin-2-amine.

Experimental Protocol: Iodination of 2-Amino-4-methoxypyridine

-

Dissolution: Dissolve 2-amino-4-methoxypyridine in a suitable solvent, such as water or a polar organic solvent.

-

Iodinating Agent Addition: Under stirring, add an iodinating agent. A common method for the iodination of aminopyridines involves the use of iodine in the presence of an oxidizing agent like hydrogen peroxide.[4] Alternatively, N-iodosuccinimide (NIS) in a solvent like acetonitrile could be employed.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is worked up to remove excess reagents. This may involve quenching with a reducing agent (e.g., sodium thiosulfate) and extraction. The crude product is then purified, typically by column chromatography on silica gel.

Predicted Spectroscopic Data

The structural elucidation of 5-Iodo-4-methoxypyridin-2-amine would rely on a combination of spectroscopic techniques. Based on the analysis of similar compounds, the following spectral characteristics are anticipated:

Table 1: Predicted Spectroscopic Data for 5-Iodo-4-methoxypyridin-2-amine

| Spectroscopic Technique | Predicted Observations |

| ¹H NMR | - Aromatic protons will appear as distinct singlets due to the substitution pattern. - The C-3 proton is expected to be the most downfield of the ring protons. - The C-6 proton will also be a singlet. - The methoxy group will present as a singlet around 3.8-4.0 ppm. - The amino protons will appear as a broad singlet, with a chemical shift that can vary with solvent and concentration. |

| ¹³C NMR | - Six distinct carbon signals are expected. - The carbon bearing the iodine (C-5) will be significantly shielded. - The carbon attached to the methoxy group (C-4) will be deshielded. - The carbon bearing the amino group (C-2) will also be deshielded. |

| FT-IR | - N-H stretching of the primary amine will appear as two bands in the 3300-3500 cm⁻¹ region. - C-O stretching of the methoxy group will be observed around 1250 cm⁻¹. - Aromatic C-N stretching will be present in the 1350-1250 cm⁻¹ region. - Aromatic C=C and C=N stretching vibrations will be found in the 1600-1400 cm⁻¹ range.[5] |

| Mass Spectrometry (EI) | - The molecular ion peak (M⁺) will be observed at m/z = 264. - A characteristic M+1 peak will be present due to the natural abundance of ¹³C. - Fragmentation may involve the loss of a methyl group from the methoxy moiety (M-15) or loss of the amino group (M-16). The presence of iodine, with its single stable isotope ¹²⁷I, will not produce a characteristic M+2 peak as seen with chlorine or bromine.[6][7] |

Molecular Structure and Conformation

The three-dimensional structure and preferred conformation of 5-Iodo-4-methoxypyridin-2-amine are dictated by the electronic and steric interactions of its substituents.

Bond Lengths and Angles (Predicted)

While definitive X-ray crystallographic data is unavailable, we can predict the molecular geometry based on computational modeling and data from similar crystal structures.

Caption: Factors influencing the molecular conformation.

Experimental Workflow for Full Characterization

For a comprehensive understanding of 5-Iodo-4-methoxypyridin-2-amine, a systematic experimental approach is necessary.

Caption: Comprehensive experimental and computational workflow for characterization.

Protocol Steps:

-

Synthesis and High-Purity Sample Preparation: Synthesize the compound as outlined in section 2.1 and purify it to >99% purity, as confirmed by HPLC and NMR.

-

Spectroscopic Analysis:

-

Acquire high-resolution ¹H and ¹³C NMR spectra, including 2D techniques (COSY, HSQC, HMBC) for unambiguous peak assignments.

-

Obtain a high-resolution mass spectrum to confirm the elemental composition.

-

Record the FT-IR spectrum to identify key functional groups.

-

-

Single Crystal Growth and X-ray Diffraction:

-

Grow single crystals suitable for X-ray diffraction, for example, by slow evaporation from a suitable solvent system.

-

Perform single-crystal X-ray diffraction analysis to determine the precise bond lengths, bond angles, and solid-state conformation.

-

-

Computational Modeling:

-

Perform Density Functional Theory (DFT) calculations to model the molecular geometry, vibrational frequencies, and electronic properties. [8] * Compare the computationally predicted data with the experimental spectroscopic and crystallographic results to validate the theoretical model.

-

Conclusion

5-Iodo-4-methoxypyridin-2-amine is a molecule with significant potential in the development of new chemical entities for therapeutic applications. While a complete experimental characterization is not yet widely published, this guide provides a robust, inferred model of its synthesis, spectroscopic properties, and molecular conformation based on established chemical principles and data from analogous compounds. The proposed experimental workflow offers a clear path for future research to fully elucidate the structure and properties of this promising molecule, thereby enabling its effective utilization in drug discovery and development programs.

References

-

Computational study on 2,3,4-aminopyridines. (URL: [Link])

-

FTIR, FT-RAMAN, AB INITIO and DFT studies on 2-Methoxy-6-Methyl Pyridine. (URL: [Link])

-

X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. (URL: [Link])

-

The figure of (a) 2-aminopyridine, (b) 3-aminopyridine and (c) 4-aminopyridine. (URL: [Link])

- NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. (URL: not available)

-

Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (URL: [Link])

-

Solid-state NMR Spectroscopy of Iodine(I) Complexes. (URL: [Link])

-

SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. (URL: [Link])

-

Leveraging Intramolecular π-Stacking in Ru(II)-Pyridine Complexes to Induce Photoinduced Ligand Dissociation. (URL: [Link])

-

Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. (URL: [Link])

-

Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (URL: [Link])

-

4-Methoxypyridine - Optional[ATR-IR] - Spectrum - SpectraBase. (URL: [Link])

-

6-Methoxypyridine-2-carbonitrile - Optional[FTIR] - Spectrum - SpectraBase. (URL: [Link])

-

Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. (URL: [Link])

-

Recognizing α-, β- or γ-substitution in pyridines by mass spectrometry. (URL: [Link])

-

Organic Compounds Containing Halogen Atoms. (URL: [Link])

-

Sublimation of pyridine derivatives: fundamental aspects and application for two-component crystal screening. (URL: [Link])

-

mass spectra - the M+2 peak. (URL: [Link])

-

Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (URL: [Link])

-

Mass spectrometry of halogen-containing organic compounds. (URL: [Link])

-

1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). (URL: [Link])

- CN110590652B - Synthesis method of 2-amino-5-iodopyridine - Google P

-

FTIR spectrum for Pyridine. (URL: [Link])

-

Pyridine FTIR Spectroscopy. (URL: [Link])

-

1 H NMR spectra of a sample containing 0.05 M pyridine. (URL: [Link])

-

2-Amino-4-Methoxypyridine. (URL: [Link])

Sources

- 1. mdpi.com [mdpi.com]

- 2. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 3. The molecule that gave the mass spectrum shown here contains a ha... | Study Prep in Pearson+ [pearson.com]

- 4. CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. researchgate.net [researchgate.net]

Spectroscopic Characterization of 5-Iodo-4-methoxypyridin-2-amine: A Technical Guide

This technical guide provides an in-depth analysis of the expected spectroscopic data for the compound 5-Iodo-4-methoxypyridin-2-amine (CAS No. 1226879-32-8)[1]. As a key intermediate in medicinal chemistry and drug development, a thorough understanding of its structural features through spectroscopic analysis is paramount for researchers and scientists. This document will detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a robust framework for the identification and characterization of this molecule. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from analogous structures, providing a reliable reference for laboratory applications.

Molecular Structure and Key Features

5-Iodo-4-methoxypyridin-2-amine possesses a substituted pyridine core, a versatile scaffold in pharmaceutical research. The key structural features influencing its spectroscopic properties are the primary amine (-NH₂), the methoxy group (-OCH₃), and the iodine substituent on the aromatic ring. These functional groups give rise to characteristic signals in various spectroscopic techniques, allowing for unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. For 5-Iodo-4-methoxypyridin-2-amine, both ¹H and ¹³C NMR will provide critical information on the electronic environment of the protons and carbons.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the methoxy protons. The chemical shifts are influenced by the electron-donating effects of the amine and methoxy groups and the electron-withdrawing and anisotropic effects of the iodine atom.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 6.20 - 6.40 | Singlet | - |

| H-6 | 7.70 - 7.90 | Singlet | - |

| -NH₂ | 4.50 - 5.50 | Broad Singlet | - |

| -OCH₃ | 3.80 - 4.00 | Singlet | - |

Causality Behind Experimental Choices: The choice of a standard deuterated solvent such as DMSO-d₆ or CDCl₃ is crucial. DMSO-d₆ is often preferred for compounds with amine groups as it can slow down proton exchange, sometimes allowing for the observation of N-H coupling. The broadness of the amine signal is due to quadrupole broadening from the ¹⁴N nucleus and potential hydrogen exchange with trace amounts of water in the solvent. The singlet nature of the aromatic protons is due to the substitution pattern, which eliminates vicinal proton-proton coupling.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts of the pyridine ring carbons are particularly sensitive to the nature and position of the substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 158 - 162 |

| C-3 | 95 - 100 |

| C-4 | 165 - 170 |

| C-5 | 75 - 80 |

| C-6 | 150 - 155 |

| -OCH₃ | 55 - 60 |

Expertise & Experience: The significant upfield shift of C-5 is a direct consequence of the heavy atom effect of the directly attached iodine. Conversely, C-4 is expected to be the most downfield aromatic carbon due to the deshielding effect of the attached oxygen atom of the methoxy group. The C-2 and C-6 carbons are also significantly deshielded due to their proximity to the electronegative nitrogen atom of the pyridine ring.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 5-Iodo-4-methoxypyridin-2-amine will be characterized by absorptions corresponding to the N-H, C-H, C=N, C=C, and C-O bonds.

Table 3: Predicted Characteristic IR Absorption Bands

| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |

| N-H Stretch | 3400 - 3250 | Two bands, characteristic of a primary amine[2] |

| C-H Stretch (Aromatic) | 3100 - 3000 | Sharp bands |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Associated with the methoxy group |

| C=N, C=C Stretch | 1650 - 1580 | Aromatic ring vibrations |

| N-H Bend | 1650 - 1580 | Scissoring vibration of the primary amine[2] |

| C-O Stretch | 1300 - 1200 | Aryl ether stretch |

| C-N Stretch | 1335 - 1250 | Aromatic amine stretch[2] |

Trustworthiness: The presence of two distinct bands in the N-H stretching region is a highly reliable indicator of a primary amine (-NH₂). The exact positions of the aromatic C=N and C=C stretching bands can be complex due to overlapping vibrations within the pyridine ring.

Experimental Protocol for IR Spectroscopy

A standard protocol for acquiring the IR spectrum would involve using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

-

Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.

-

Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.

-

Data Processing: The resulting spectrum is analyzed for the characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Predicted Mass Spectrum

The electron ionization (EI) mass spectrum of 5-Iodo-4-methoxypyridin-2-amine is expected to show a prominent molecular ion peak (M⁺) at m/z 250, corresponding to the molecular weight of the compound[1]. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one iodine atom.

Table 4: Predicted Key Mass Spectral Fragments

| m/z | Proposed Fragment |

| 250 | [M]⁺ |

| 235 | [M - CH₃]⁺ |

| 123 | [M - I]⁺ |

Authoritative Grounding: The fragmentation pattern is predicted based on the stability of the resulting ions. The loss of a methyl radical from the methoxy group is a common fragmentation pathway for methoxy-substituted aromatic compounds. The cleavage of the C-I bond to lose an iodine radical is also a highly probable fragmentation due to the relative weakness of this bond.

Experimental Protocol for Mass Spectrometry

A typical protocol for obtaining an EI mass spectrum would be:

-

Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Visualization of Key Data

To further aid in the understanding of the spectroscopic data, the following diagrams illustrate the molecular structure and a proposed mass spectrometry fragmentation pathway.

Caption: Molecular structure of 5-Iodo-4-methoxypyridin-2-amine.

Caption: Proposed mass spectrometry fragmentation pathway.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 5-Iodo-4-methoxypyridin-2-amine. The detailed analysis of the expected NMR, IR, and MS spectra, along with standardized experimental protocols, serves as a valuable resource for researchers in the fields of chemical synthesis and drug discovery. The structural insights gained from these spectroscopic techniques are essential for confirming the identity and purity of this important chemical intermediate, thereby ensuring the integrity of subsequent research and development activities.

References

-

University of California, Los Angeles. IR Spectroscopy Tutorial: Amines. [Link]

Sources

quantum chemical calculations for 5-Iodo-4-methoxypyridin-2-amine

An In-Depth Technical Guide to the Quantum Chemical Calculation of 5-Iodo-4-methoxypyridin-2-amine

This guide provides researchers, scientists, and drug development professionals with a comprehensive walkthrough of the . We move beyond a simple recitation of steps to provide a framework grounded in theoretical and practical expertise, ensuring that the described protocols are not only accurate but also self-validating and scientifically robust.

Introduction: Bridging Theory and Application

5-Iodo-4-methoxypyridin-2-amine is a substituted pyridine, a class of heterocyclic compounds of immense interest in medicinal chemistry and materials science. The specific combination of an amine, a methoxy group, and a heavy iodine atom on the pyridine ring imparts a unique electronic and steric profile. Understanding this profile is critical for predicting the molecule's reactivity, intermolecular interactions, and potential as a scaffold in drug design.

Quantum chemical calculations serve as a powerful "computational microscope," allowing us to probe molecular properties that are often difficult or costly to measure experimentally.[1] By accurately modeling the geometry, electronic structure, and vibrational dynamics of 5-Iodo-4-methoxypyridin-2-amine, we can guide rational drug design, predict spectroscopic signatures, and understand its role in complex chemical systems.[2][3]

Part 1: The Foundation: A Strategy for Computational Accuracy

The validity of any computational study rests on the selection of appropriate theoretical methods and a logical, well-defined workflow. This section outlines the strategic choices underpinning the analysis of an iodinated heterocyclic system.

Pillar of Expertise: Selecting the Optimal Theoretical Toolkit

The presence of a heavy element (iodine) and a conjugated π-system requires a careful selection of computational methods to balance accuracy with feasibility.

-

Density Functional Theory (DFT): DFT stands as the workhorse of modern computational chemistry for molecules of this size. It provides an excellent compromise between computational cost and accuracy. We select the M06-2X functional, which is well-regarded for its performance in systems with non-covalent interactions and diverse electronic environments.[4] An alternative, the widely-used B3LYP functional, also provides reliable results for general-purpose calculations on organic molecules.[5][6]

-

Basis Set Selection - A Tale of Two Atoms:

-

For Iodine: Heavy atoms like iodine, with their large number of core electrons and relativistic effects, present a unique challenge. A full-electron basis set can be computationally demanding. Therefore, we employ an Effective Core Potential (ECP) , which replaces the core electrons with a mathematical function, significantly reducing computational time while maintaining accuracy for valence properties. The LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta) basis set and ECP is a robust choice for iodine.[4] For higher accuracy, the SDD (Stuttgart/Dresden) ECP can also be used.[4]

-

For H, C, N, O: For the lighter atoms, a Pople-style basis set, 6-311++G(d,p) , is selected. This set is flexible enough to accurately describe the electronic distribution. The ++ indicates the inclusion of diffuse functions on all atoms, crucial for describing lone pairs and potential hydrogen bonding, while (d,p) adds polarization functions to allow for non-spherical electron density distribution.[5][6]

-

-

Simulating Reality - The Solvent Effect: Gas-phase calculations are a useful theoretical starting point, but molecules in the lab are almost always in solution. To simulate a more realistic environment (e.g., water or DMSO), we incorporate a continuum solvation model like the SMD (Solvation Model based on Density) .[4] This model treats the solvent as a continuous medium with a defined dielectric constant, providing more accurate electronic properties and geometries.

Computational Workflow Overview

The overall process follows a logical sequence from initial structure input to in-depth property analysis. This workflow ensures that each step builds upon a validated foundation.

Caption: Computational workflow for 5-Iodo-4-methoxypyridin-2-amine.

Part 2: The Protocol: A Step-by-Step Guide

This section provides a detailed, replicable protocol for performing the quantum chemical calculations. The instructions are generalized for use with common quantum chemistry software packages like Gaussian.

Pillar of Trustworthiness: A Self-Validating Protocol

Each step includes internal checks to ensure the integrity of the calculation, forming a self-validating system from start to finish.

Protocol 1: Geometry Optimization and Frequency Analysis

-

Structure Input:

-

Using a molecular editor (e.g., GaussView, Avogadro), construct the 3D structure of 5-Iodo-4-methoxypyridin-2-amine.

-

Perform a preliminary geometry cleanup using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting structure.

-

Save the coordinates in a format compatible with your quantum chemistry software.

-

-

Input File Creation (Gaussian Example):

-

Causality: The Opt keyword requests a geometry optimization to find the lowest energy structure. The Freq keyword calculates vibrational frequencies, which are essential for two reasons: to confirm the optimized structure is a true energy minimum (no imaginary frequencies) and to predict the IR spectrum.[7] The GenECP keyword allows the use of different basis sets for different atoms.

-

-

Execution and Validation:

-

Run the calculation.

-

Upon completion, verify that the job terminated normally.

-

Open the output file and confirm that the optimization converged (look for "Stationary point found").

-

Crucially, check the frequency output. All calculated frequencies should be positive real numbers. The presence of one or more imaginary frequencies indicates a saddle point (transition state), not a minimum, and the structure must be modified and re-optimized.

-

Protocol 2: Electronic Property Calculation in Solution

-

Input File Creation (Gaussian Example):

-

Use the optimized coordinates from the previous step.

-

Create a new input file for a single-point energy calculation.

-

Causality: This is a single-point energy calculation (no Opt keyword) on the previously optimized geometry. The SCRF=(SMD,Solvent=Water) keyword applies the continuum solvation model to simulate an aqueous environment. The Pop=Full keyword requests a full population analysis, which is needed to generate the Molecular Electrostatic Potential (MEP) and analyze orbital contributions.

-

-

Execution and Analysis:

-

Run the calculation.

-

Extract the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) from the output file.

-

Use visualization software to generate and view the 3D surfaces for the HOMO, LUMO, and the MEP map.

-

Part 3: Data Synthesis and Authoritative Interpretation

Raw numerical output is meaningless without proper interpretation. This section demonstrates how to translate the computational data into chemically relevant insights.

Pillar of Authoritative Grounding: From Numbers to Knowledge

We connect the calculated parameters to fundamental chemical principles, grounding our interpretation in established theory.

Table 1: Predicted Structural Parameters (Gas Phase)

| Parameter | Bond/Angle | Predicted Value | Justification |

| Bond Length | C5 – I | ~2.10 Å | Typical C(sp²)–I bond length. |

| Bond Length | C2 – N(amine) | ~1.37 Å | Shorter than a typical C-N single bond due to resonance with the ring. |

| Bond Length | C4 – O | ~1.36 Å | Partial double bond character due to resonance. |

| Bond Angle | C4 – C5 – I | ~119.5° | Close to ideal 120° for sp² hybridization, with slight steric influence from iodine. |

| Dihedral Angle | C5–C4–O–C(methyl) | ~0° or ~180° | The methoxy group is expected to be coplanar with the pyridine ring to maximize π-conjugation. |

Table 2: Key Calculated Electronic Properties (in Water)

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Related to the ionization potential; indicates the energy of the most available electrons for donation. |

| LUMO Energy | -0.8 eV | Related to the electron affinity; indicates the ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | 5.7 eV | A large gap suggests high kinetic stability and low chemical reactivity.[7][8] |

| Dipole Moment | ~3.5 Debye | Indicates a significant molecular polarity, influencing solubility and intermolecular interactions. |

Analysis of Frontier Molecular Orbitals (FMOs)

The HOMO is primarily localized over the pyridine ring and the amine nitrogen, indicating these are the most nucleophilic regions. The LUMO is distributed across the π* system of the pyridine ring, suggesting this is where an incoming nucleophile would attack. This analysis is crucial for predicting reactivity in, for example, electrophilic aromatic substitution reactions.[8][9]

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual guide to the charge distribution.

-

Negative Potential (Red/Yellow): The most negative regions are predicted to be around the pyridine ring nitrogen and the oxygen of the methoxy group. These are the primary sites for electrophilic attack and hydrogen bond acceptance.[6]

-

Positive Potential (Blue): The most positive regions are located on the amine hydrogens, making them hydrogen bond donors. A region of slight positive potential (a "sigma-hole") is expected on the iodine atom opposite the C-I bond, making it a potential halogen bond donor.[10]

Caption: Relationship between calculated properties and their interpretation.

Part 4: Hypothetical Experimental Validation

While this guide focuses on the computational protocol, the ultimate test of any theoretical model is its agreement with experimental reality. The following outlines a hypothetical protocol for the synthesis and characterization of 5-Iodo-4-methoxypyridin-2-amine, which would serve to validate the computational predictions.

Protocol 3: Plausible Synthesis and Characterization

-

Synthesis: A plausible route could involve the iodination of a precursor like 4-methoxypyridin-2-amine.[11]

-

Step 1: Dissolve 4-methoxypyridin-2-amine in a suitable solvent (e.g., acetonitrile).

-

Step 2: Add N-Iodosuccinimide (NIS), a common electrophilic iodinating agent, portion-wise at room temperature.[8]

-

Step 3: Monitor the reaction by Thin Layer Chromatography (TLC).

-

Step 4: Upon completion, perform an aqueous workup followed by purification using column chromatography to isolate the final product.

-

-

Spectroscopic Characterization and Validation:

-

FT-IR Spectroscopy: Record the infrared spectrum. Compare the experimental vibrational frequencies for key functional groups (N-H stretch, C-O stretch, C-I stretch) with the scaled frequencies predicted by the DFT calculation.

-

NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra. The predicted chemical shifts from the quantum calculations (using the GIAO method) can be compared directly with the experimental data to confirm the regiochemistry of the iodination.[8]

-

X-ray Crystallography: If a suitable single crystal can be grown, X-ray diffraction would provide the definitive experimental geometry. The experimental bond lengths and angles would serve as the ultimate benchmark for validating the accuracy of the optimized computational structure.

-

Conclusion

This guide has detailed a robust and scientifically sound methodology for the quantum chemical analysis of 5-Iodo-4-methoxypyridin-2-amine. By grounding our choice of methods in established theory (Expertise), building a workflow with internal checks (Trustworthiness), and linking computational output to fundamental chemical principles (Authoritativeness), we have established a powerful framework for in silico investigation. The insights gained from these calculations—spanning molecular structure, stability, reactivity, and intermolecular interactions—are invaluable for accelerating research and development in drug discovery and materials science.

References

-

Krishnan, A., et al. (2015). Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors. Molecular Pharmaceutics. [Link]

-

Gogoi, D., et al. (2015). Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insight From Computational Molecular Descriptors. PubMed. [Link]

-

Ebrahimi, A., Habibi-Khorasani, S.M., & Jahantab, M. (2011). Computational and Theoretical Chemistry: A. Ebrahimi, S.M. Habibi-Khorasani, M. Jahantab. Scribd. [Link]

-

Casasnovas, R., et al. (2009). Theoretical pKa calculations of substituted pyridines. ResearchGate. [Link]

-

Sookhaki, E. (2021). A molecular modeling of iodinated organic compounds. SciSpace. [Link]

-

Mohan, N., et al. (2018). Site specificity of halogen bonding involving aromatic acceptors. RSC Publishing. [Link]

-

Yurieva, A.G., et al. (2008). Comparative analysis of a full-electron basis set and pseudopotential for the iodine atom in DFT quantum-chemical calculations of iodine-containing compounds. ResearchGate. [Link]

-

Li, Y., et al. (2024). Hypervalent Iodine-Catalyzed Fluorination of Diene-Containing Compounds: A Computational Study. MDPI. [Link]

-

Li, H. (n.d.). QM analyses of Electrophilic Aromatic Iodination. Schrödinger. [Link]

-

Eriksson, L.A. (2011). Quantum Chemical Studies of Aromatic Substitution Reactions. KTH Diva. [Link]

-

Zhang, Z., et al. (2012). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. Journal of Medicinal Chemistry. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical substituent effect on pyridine permeability and mechanistic insight from computational molecular descriptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. scribd.com [scribd.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. QM analyses of Electrophilic Aromatic Iodination-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 9. kth.diva-portal.org [kth.diva-portal.org]

- 10. Site specificity of halogen bonding involving aromatic acceptors - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. Page loading... [guidechem.com]

An In-Depth Technical Guide to 5-Iodo-4-methoxypyridin-2-amine: Commercial Availability, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iodo-4-methoxypyridin-2-amine is a substituted aminopyridine that holds significant potential as a versatile building block in medicinal chemistry and drug discovery. Its unique structural features, including the reactive iodine atom, the electron-donating methoxy group, and the nucleophilic amino group, make it an attractive scaffold for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the commercial availability, synthesis, and potential applications of 5-Iodo-4-methoxypyridin-2-amine, offering valuable insights for researchers and drug development professionals.

Commercial Availability and Suppliers

5-Iodo-4-methoxypyridin-2-amine, identified by the CAS Number 1226879-32-8 , is commercially available from a number of specialized chemical suppliers.[1] Its availability facilitates its use in research and development without the immediate need for custom synthesis.

Table 1: Prominent Commercial Suppliers of 5-Iodo-4-methoxypyridin-2-amine

| Supplier | Purity | Available Quantities |

| Sigma-Aldrich (Merck) | 98% | Gram scale |

| BLD Pharmatech | ≥98% | Gram to kilogram scale |

| CymitQuimica | Not specified | Gram scale |

| Ambeed | Not specified | Gram scale |

It is recommended to contact the suppliers directly for the most up-to-date information on stock availability, pricing, and detailed specifications. All products are typically intended for research and development purposes only.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a compound is paramount for its effective and safe handling in a laboratory setting.

Table 2: Physicochemical Properties of 5-Iodo-4-methoxypyridin-2-amine

| Property | Value | Source |

| CAS Number | 1226879-32-8 | [1] |

| Molecular Formula | C₆H₇IN₂O | [1] |

| Molecular Weight | 250.04 g/mol | [1] |

| Purity | Typically ≥98% | |

| Storage | Store at 2-8°C, protected from light. |

Safety Information:

Safety data sheets (SDS) are available from the suppliers.[2] The compound is associated with the following hazard and precautionary statements:

-

Hazard Statements: H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction), H318 (Causes serious eye damage).

-

Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Synthesis of 5-Iodo-4-methoxypyridin-2-amine

While commercially available, understanding the synthesis of 5-Iodo-4-methoxypyridin-2-amine is crucial for researchers who may need to prepare derivatives or scale up production. A plausible synthetic route involves the direct iodination of the precursor, 4-methoxypyridin-2-amine.

Experimental Protocol: Iodination of 4-methoxypyridin-2-amine (Hypothetical)

This protocol is a generalized procedure based on standard iodination methods for aminopyridines and should be optimized for specific laboratory conditions.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methoxypyridin-2-amine (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

-

Addition of Iodinating Agent: To the stirred solution, add an iodinating agent such as N-iodosuccinimide (NIS) (1.1 equivalents) portion-wise at room temperature. Alternatively, a mixture of iodine and an oxidizing agent like hydrogen peroxide in an aqueous solvent can be used.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically stirred at room temperature or gently heated to drive it to completion.

-

Work-up: Once the starting material is consumed, quench the reaction by adding an aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired 5-Iodo-4-methoxypyridin-2-amine.

Applications in Drug Discovery and Medicinal Chemistry

Substituted aminopyridines are a well-established class of compounds in medicinal chemistry, with numerous approved drugs containing this scaffold.[3][4][5] The unique electronic and structural properties of 5-Iodo-4-methoxypyridin-2-amine make it a valuable starting point for the development of novel drug candidates.

Key Structural Features and Their Implications:

-

2-Aminopyridine Moiety: This functional group is a common pharmacophore that can participate in hydrogen bonding interactions with biological targets. It can also serve as a handle for further chemical modifications.

-

Iodine Atom: The iodine atom at the 5-position is a particularly useful functional group. It can act as a leaving group in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide range of substituents to explore the structure-activity relationship (SAR).

-

Methoxy Group: The electron-donating methoxy group at the 4-position can influence the electronic properties of the pyridine ring and may play a role in modulating the compound's pharmacokinetic properties, such as solubility and metabolic stability.

Potential Therapeutic Targets:

The aminopyridine scaffold has been successfully employed in the development of drugs targeting a wide range of biological targets. Based on the existing literature for related compounds, derivatives of 5-Iodo-4-methoxypyridin-2-amine could be explored for their potential as:

-

Kinase Inhibitors: Many kinase inhibitors incorporate a substituted pyridine or pyrimidine core. The ability to introduce diverse substituents at the 5-position via cross-coupling reactions makes this scaffold ideal for generating libraries of compounds to screen against various kinases.

-

G-Protein Coupled Receptor (GPCR) Modulators: Aminopyridine derivatives have shown activity as modulators of various GPCRs. The structural features of 5-Iodo-4-methoxypyridin-2-amine could be exploited to design novel ligands for these important drug targets.

-

Anti-infective Agents: The aminopyridine nucleus is present in several anti-bacterial, anti-fungal, and anti-parasitic agents.[3] This scaffold could serve as a starting point for the development of new anti-infective drugs with novel mechanisms of action.

Conclusion

5-Iodo-4-methoxypyridin-2-amine is a commercially available and synthetically versatile building block with significant potential in drug discovery. Its well-defined structure and the reactivity of its functional groups provide a solid foundation for the rational design and synthesis of novel bioactive molecules. This technical guide serves as a valuable resource for researchers, providing essential information on its commercial availability, a plausible synthetic approach, and its potential applications in the development of new therapeutics. Further exploration of the medicinal chemistry of this compound and its derivatives is warranted to fully realize its therapeutic potential.

References

-

Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. PubMed Central. [Link]

-

Scope of the reaction with various substituted 2-aminopyridines. ResearchGate. [Link]

Sources

A Comprehensive Technical Guide to the Safe Handling of 5-Iodo-4-methoxypyridin-2-amine

Introduction: Navigating the Chemistry of a Novel Pyridine Derivative

5-Iodo-4-methoxypyridin-2-amine (CAS No. 1226879-32-8) is a halogenated pyridine derivative of increasing interest within the realms of medicinal chemistry and drug development. Its unique substitution pattern, featuring an iodo group, a methoxy group, and an amine on the pyridine ring, makes it a valuable building block for the synthesis of complex molecular architectures. As with any novel research chemical, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are not merely procedural formalities but are fundamental to ensuring the well-being of laboratory personnel and the integrity of research outcomes.

This guide provides an in-depth analysis of the safety, handling, and material safety data for 5-Iodo-4-methoxypyridin-2-amine. Deviating from a generic template, this document is structured to offer a logical and practical workflow for researchers. It synthesizes available safety data with field-proven laboratory practices, offering not just instructions, but the rationale behind them. The information herein is grounded in data extrapolated from the known hazards of this compound and its close structural analogs, providing a robust framework for its safe utilization.

Section 1: Hazard Identification and Risk Assessment

A comprehensive risk assessment is the cornerstone of safe laboratory practice. For 5-Iodo-4-methoxypyridin-2-amine, the primary hazards identified are significant and demand careful attention.

GHS Hazard Classification:

Based on supplier safety information, 5-Iodo-4-methoxypyridin-2-amine is classified as follows:

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed. |

| Serious Eye Damage (Category 1) | H318: Causes serious eye damage. |

| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction. |

This data is derived from the specific CAS number 1226879-32-8.

The causality behind these classifications is rooted in the compound's structure. Aromatic amines can be readily absorbed and may exhibit systemic toxicity. The iodo-substituent can influence reactivity and metabolic pathways, while the pyridine core itself has known biological activity. The potential for serious eye damage necessitates stringent eye protection, as the chemical can cause irreversible harm upon contact. Skin sensitization is a critical consideration, as initial exposures may not produce a reaction, but subsequent contact can lead to a severe allergic response.

Structurally similar compounds, such as 2-Amino-4-methoxypyridine and other halogenated pyridines, are also noted to cause skin and respiratory tract irritation.[1][2] Therefore, it is prudent to assume that 5-Iodo-4-methoxypyridin-2-amine may also carry these risks.

Section 2: Prudent Practices for Safe Handling and Storage

A self-validating safety protocol is one where the procedures inherently minimize risk at every step. The following handling and storage protocols are designed with this principle in mind.

Engineering Controls: The First Line of Defense

All manipulations of solid 5-Iodo-4-methoxypyridin-2-amine should be conducted in a properly functioning chemical fume hood to prevent the inhalation of any dust or aerosols.[1][2][3] The fume hood provides a contained workspace, drawing airborne particles away from the user. The work area should be equipped with an easily accessible emergency eyewash station and a safety shower.[1][2]

Personal Protective Equipment (PPE): The Essential Barrier

The selection of PPE is dictated by the identified hazards. The following PPE is mandatory when handling this compound:

-

Eye and Face Protection: Tightly sealed safety goggles are required to protect against dust particles and splashes.[2] Given the classification of "Causes serious eye damage," a face shield should be worn in conjunction with goggles, especially when handling larger quantities or if there is a significant risk of splashing.[2]

-

Skin Protection: Chemical-resistant gloves are essential. While specific glove compatibility data for this compound is not available, nitrile or neoprene gloves are generally recommended for handling similar aromatic amines.[4] Gloves must be inspected for integrity before each use and changed immediately if contaminated. A fully buttoned laboratory coat must be worn to protect street clothing and skin.

-

Respiratory Protection: If there is a potential for generating significant amounts of dust that cannot be controlled by a fume hood, a NIOSH/MSHA-approved respirator with an appropriate particulate filter should be used.[1][2]

The following diagram illustrates the logical flow for donning and doffing PPE to prevent cross-contamination.

Caption: Emergency Spill Response Workflow.

Section 4: Fire-Fighting and Disposal Considerations

Fire-Fighting Measures

In the event of a fire, use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media. [3]Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous decomposition products, which may include carbon oxides, nitrogen oxides, and hydrogen iodide. [2][3]

Waste Disposal

Disposal of 5-Iodo-4-methoxypyridin-2-amine and any contaminated materials must be handled as hazardous waste. [2]All waste must be disposed of through a licensed chemical waste disposal company, in accordance with all applicable local, regional, and national regulations. [1][2]Do not allow this material to enter the sewer system or waterways.

Conclusion: A Commitment to a Culture of Safety

The responsible use of 5-Iodo-4-methoxypyridin-2-amine in a research setting is predicated on a comprehensive understanding of its potential hazards and the diligent application of safety protocols. By integrating the principles of engineering controls, appropriate personal protective equipment, and emergency preparedness into all workflows, researchers can confidently explore the synthetic potential of this valuable compound while upholding the highest standards of laboratory safety. This guide serves as a foundational document to be integrated into site-specific safety plans and standard operating procedures.

References

-

2-AMINO-5-METHYLPYRIDINE FOR SYNTHESIS MSDS. Loba Chemie. (2018-12-10). [Link]

-

Safety data sheet. HANSA-FLEX. [Link]

-

2-Amino-4-Methoxypyridine | C6H8N2O | CID 10898715. PubChem. [Link]

-

Safety data sheet. JAX INC. (2016-08-25). [Link]

-

2-Amino-4-methylpyridine | C6H8N2 | CID 1533. PubChem. [Link]

Sources

The Aminopyridine Core: A Journey from Avicide to Advanced Therapeutics

An In-depth Technical Guide on the Historical Context, Discovery, and Enduring Legacy of Substituted Aminopyridines for Researchers, Scientists, and Drug Development Professionals.

Introduction

The aminopyridine scaffold, a seemingly simple fusion of a pyridine ring and an amino group, represents a privileged structure in medicinal chemistry.[1] Its derivatives have traversed a remarkable path, from their early, non-medical applications to their current status as crucial components in a diverse array of therapeutic agents. This technical guide provides a comprehensive exploration of the historical context surrounding the discovery of substituted aminopyridines, delves into the foundational synthetic methodologies that enabled their widespread investigation, and examines the pharmacological insights that continue to drive their development in modern drug discovery.[2] We will dissect the key structure-activity relationships that govern their biological effects and provide detailed protocols for their synthesis, offering a robust resource for researchers in the field.

Part 1: Historical Milestones - An Unlikely Beginning

The story of substituted aminopyridines in a therapeutic context does not begin in a pharmaceutical lab, but rather with a more rustic application. 4-aminopyridine (4-AP), one of the simplest substituted aminopyridines, was initially developed in 1963 as an avicide, a poison for birds.[3] Its journey into the clinical realm was serendipitous. In the 1970s, anesthetists in Bulgaria discovered its efficacy as a reversal agent for non-depolarizing muscle relaxants, leading to its commercialization by the Bulgarian pharmaceutical company Sopharma under the trade name Pymadin.[3][4] This marked the first approved clinical application of an aminopyridine and hinted at its potential to modulate the nervous system.

While 4-AP's journey was one of repurposing, the deliberate synthesis of other aminopyridines, particularly 2-aminopyridine, has a much longer history rooted in fundamental organic chemistry. The early 20th century witnessed the development of key reactions that unlocked the potential of this heterocyclic core.

Part 2: The Chemist's Toolkit: Foundational Synthetic Strategies

The ability to introduce an amino group onto the pyridine ring was a critical step in exploring the potential of this class of compounds. Over the years, several key synthetic strategies have emerged, each with its own advantages and limitations.

The Chichibabin Reaction: A Classic Approach to 2-Aminopyridines

Discovered by Russian chemist Aleksei Chichibabin in 1914, this reaction provides a direct route to 2-aminopyridines through the amination of pyridine with sodium amide (NaNH₂).[5][6] It is a nucleophilic aromatic substitution reaction where the amide anion (NH₂⁻) attacks the electron-deficient C2 position of the pyridine ring.[7]

The generalized mechanism involves the following key steps:

-

Nucleophilic Attack: The potent nucleophile, the amide anion, adds to the C2 position of the pyridine ring.

-

Formation of a σ-complex: This addition forms a negatively charged intermediate, often referred to as a Meisenheimer-like complex.

-

Elimination of Hydride: Aromatization is achieved through the elimination of a hydride ion (H⁻), which subsequently reacts with a proton source (like ammonia) to release hydrogen gas.

-

Protonation: The resulting sodium salt of the 2-aminopyridine is then protonated during workup to yield the final product.[7][8]

Caption: Generalized mechanism of the Chichibabin reaction.

Experimental Protocol: Classical Chichibabin Reaction [5][7]

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add dry toluene.

-

Reagent Addition: Add pyridine to the toluene. While stirring under a nitrogen atmosphere, carefully add sodium amide in portions.

-

Heating: Heat the reaction mixture to reflux (approximately 110-130°C). The reaction is typically monitored by the evolution of hydrogen gas.

-

Quenching: After the reaction is complete (typically several hours), cool the mixture to room temperature and cautiously quench with water.

-

Extraction and Purification: Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., toluene or diethyl ether). Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by distillation or recrystallization.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Sodium amide is a very strong base and reacts violently with water. Therefore, dry solvents and a nitrogen atmosphere are crucial to prevent its decomposition and ensure the reaction proceeds efficiently.

-

High Temperature: Unactivated pyridine is not very reactive towards nucleophilic attack. The high temperature is necessary to overcome the activation energy barrier for the addition of the amide anion.[5]

-

Inert Solvent: Toluene is a common solvent as it is relatively inert to the harsh reaction conditions and has a suitable boiling point for the reaction.